molecular formula C22H29FN4O2 B1163270 N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-(cyclohexylmethyl)-5-(4-fluorophenyl)pyrazole-3-carboxamide

N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-(cyclohexylmethyl)-5-(4-fluorophenyl)pyrazole-3-carboxamide

Cat. No. B1163270
M. Wt: 400.5
InChI Key: XMZXGVYPIIOHAQ-FQEVSTJZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,3-AB-CHMFUPPYCA is an analytical reference standard that is structurally classified as a synthetic cannabinoid. The structure of highly substituted pyrazoles identified as cannabimimetic designer drugs has been reported. The physiological and toxicological properties of this compound are not known. This product is intended for research and forensic applications.

Scientific Research Applications

Synthesis and Characterization

This compound, also known as 3,5-AB-CHMFUPPYCA, has been synthesized and characterized in research. A study by McLaughlin et al. (2016) discusses the identification and analytical characterization of this compound, highlighting its relevance in the context of synthetic cannabinoids. The study includes chromatographic, spectroscopic, and mass spectrometric analyses, providing a detailed understanding of its chemical properties (McLaughlin et al., 2016).

Identification in Illegal Products

Research by Uchiyama et al. (2015) identified this compound in illegal herbal products. The study emphasizes the importance of accurate chemical identification for public safety and legal purposes, as the compound was discovered as part of an ongoing survey in Japan (Uchiyama et al., 2015).

Metabolic Studies

Franz et al. (2017) investigated the in vitro metabolism of this compound using human liver microsomes. The study focused on understanding its biotransformation, which is crucial for drug testing and forensic analysis. The findings contribute to the knowledge of how this compound is metabolized in the human body (Franz et al., 2017).

Controlled Substances Regulation

The compound has been subject to regulatory scrutiny. A rule by the Drug Enforcement Administration classifies related compounds like AB-CHMINACA and AB-PINACA as schedule I controlled substances. This reflects the legal and regulatory challenges associated with these types of compounds (Federal Register, 2017).

properties

Molecular Formula

C22H29FN4O2

Molecular Weight

400.5

IUPAC Name

N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-(cyclohexylmethyl)-5-(4-fluorophenyl)pyrazole-3-carboxamide

InChI

InChI=1S/C22H29FN4O2/c1-14(2)20(21(24)28)25-22(29)18-12-19(16-8-10-17(23)11-9-16)27(26-18)13-15-6-4-3-5-7-15/h8-12,14-15,20H,3-7,13H2,1-2H3,(H2,24,28)(H,25,29)/t20-/m0/s1

InChI Key

XMZXGVYPIIOHAQ-FQEVSTJZSA-N

SMILES

CC(C)C(C(=O)N)NC(=O)C1=NN(C(=C1)C2=CC=C(C=C2)F)CC3CCCCC3

synonyms

AB-CHFUPYCA; ​AZ-037

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-(cyclohexylmethyl)-5-(4-fluorophenyl)pyrazole-3-carboxamide
Reactant of Route 2
N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-(cyclohexylmethyl)-5-(4-fluorophenyl)pyrazole-3-carboxamide
Reactant of Route 3
N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-(cyclohexylmethyl)-5-(4-fluorophenyl)pyrazole-3-carboxamide
Reactant of Route 4
Reactant of Route 4
N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-(cyclohexylmethyl)-5-(4-fluorophenyl)pyrazole-3-carboxamide
Reactant of Route 5
N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-(cyclohexylmethyl)-5-(4-fluorophenyl)pyrazole-3-carboxamide
Reactant of Route 6
Reactant of Route 6
N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-(cyclohexylmethyl)-5-(4-fluorophenyl)pyrazole-3-carboxamide

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